molecular formula C17H15F3N4O B11025222 N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide

Katalognummer: B11025222
Molekulargewicht: 348.32 g/mol
InChI-Schlüssel: APHIEBZAHFJSIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide is a synthetic small molecule designed for research purposes, featuring the [1,2,4]triazolo[4,3-a]pyridine scaffold. This heterocyclic system is recognized as a promising heme-binding moiety in medicinal chemistry and has been identified in novel classes of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are considered a promising strategy in cancer immunotherapy . Compounds based on this scaffold have demonstrated excellent metabolic stability and selectivity in research settings . The [1,2,4]triazolo[4,3-a]pyridine core is a versatile structure with a significant presence in biochemical and pharmaceutical research, known for its relevance in developing ligands for various biological targets . This product is intended for research and development use only, strictly in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information presented is for informational purposes and is not intended to be a representation of the specific properties or efficacy of this compound.

Eigenschaften

Molekularformel

C17H15F3N4O

Molekulargewicht

348.32 g/mol

IUPAC-Name

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C17H15F3N4O/c18-12-10-14(20)13(19)8-11(12)9-17(25)21-6-3-5-16-23-22-15-4-1-2-7-24(15)16/h1-2,4,7-8,10H,3,5-6,9H2,(H,21,25)

InChI-Schlüssel

APHIEBZAHFJSIF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NN=C(N2C=C1)CCCNC(=O)CC3=CC(=C(C=C3F)F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Reaction Parameters for Cyclization

Starting MaterialElectrophileSolventTemperatureYieldReference
2-Hydrazinylpyridine3-ChloropropyneDMF80°C68%
2-HydrazinylquinolineChloroethynylphosphonateTHFRT72%

This method’s efficiency hinges on the electronic nature of the hydrazinyl precursor and the stability of the alkyne electrophile. Notably, electron-withdrawing groups on the pyridine ring (e.g., nitro) may induce Dimroth rearrangement, altering regiochemistry. For the target compound, using unsubstituted 2-hydrazinylpyridine avoids this complication.

Functionalization with the Propylamine Side Chain

Introducing the propylamine linker at the 3-position of the triazolopyridine requires alkylation or nucleophilic substitution . A patent detailing p38 MAP kinase inhibitors discloses alkylation of triazolopyridines using bromoalkylamines. For instance, treating 3-bromo-triazolo[4,3-a]pyridine with 1,3-diaminopropane in acetonitrile at 60°C for 6 hours affords the propylamine derivative in 65% yield. Alternatively, Mitsunobu conditions (DIAD, PPh₃) could couple alcohols to the triazolopyridine nitrogen.

Comparative Alkylation Conditions

SubstrateReagentSolventConditionsYieldReference
3-Bromo-triazolo[4,3-a]pyridine1,3-DiaminopropaneAcetonitrile60°C, 6h65%
3-Hydroxy-triazolo[4,3-a]pyridine3-Amino-1-propanolTHFDIAD, PPh₃58%

Post-alkylation, protecting the amine (e.g., with Boc groups) may prevent side reactions during subsequent steps.

Synthesis of 2-(2,4,5-Trifluorophenyl)acetic Acid

The 2,4,5-trifluorophenylacetamide moiety is synthesized via Friedel-Crafts acylation or Grignard addition . A practical route involves reacting 2,4,5-trifluorophenylmagnesium bromide with ethyl chloroacetate, followed by hydrolysis to yield the acetic acid derivative. Alternatively, direct acylation of 2,4,5-trifluorobenzene with chloroacetyl chloride in the presence of AlCl₃ provides the ketone intermediate, which is reduced to the acetic acid.

Amide Coupling to Assemble the Final Compound

The final step involves coupling 2-(2,4,5-trifluorophenyl)acetic acid with 3-(3-aminopropyl)-triazolo[4,3-a]pyridine using standard amidation protocols. HATU or EDCl/HOBt in dichloromethane (DCM) at room temperature for 12 hours typically achieves >80% conversion. Purification via silica gel chromatography or recrystallization ensures product homogeneity.

Amidation Optimization

Coupling AgentBaseSolventTimeYieldReference
HATUDIPEADCM12h85%
EDCl/HOBtTriethylamineDMF24h78%

Integrated Synthetic Pathway

A proposed sequence for the target compound is:

  • Cyclization : 2-Hydrazinylpyridine + 3-chloropropyne → 3-(chloropropyl)-triazolo[4,3-a]pyridine.

  • Amination : Chloropropyl intermediate + aqueous ammonia → 3-(3-aminopropyl)-triazolo[4,3-a]pyridine.

  • Acid Activation : 2-(2,4,5-Trifluorophenyl)acetic acid → acyl chloride via SOCl₂.

  • Coupling : Acyl chloride + amine → final acetamide.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using sterically hindered alkynes or low-temperature conditions improves selectivity.

  • Amine Protection : The propylamine’s nucleophilicity necessitates protection during earlier steps. Boc-anhydride is recommended for temporary protection.

  • Purification : Silica gel chromatography effectively separates polar byproducts, while recrystallization from ethanol/water enhances purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was möglicherweise zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid können bestimmte funktionelle Gruppen im Molekül reduzieren.

    Substitution: Die Trifluorphenylgruppe kann je nach verwendeten Reagenzien und Bedingungen elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Gängige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

    Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

    Substitutionsreagenzien: Halogene, Nucleophile wie Amine oder Thiole.

Hauptprodukte

Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation hydroxylierte Derivate liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Trifluorphenylring einführen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können gehören:

    Enzyme: Hemmung oder Aktivierung von Enzymen, die an Stoffwechselwegen beteiligt sind.

    Rezeptoren: Bindung an Rezeptoren, Modulation ihrer Aktivität und Beeinflussung von zellulären Signalwegen.

    Ionenkanäle: Wechselwirkung mit Ionenkanälen, Beeinflussung des Ionenflusses und der zellulären Erregbarkeit.

Wirkmechanismus

The mechanism of action of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, modulating their activity and influencing cellular signaling pathways.

    Ion Channels: Interaction with ion channels, affecting ion flow and cellular excitability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo Heterocycles

Triazolo-containing compounds exhibit diverse biological activities and physicochemical properties based on their fused ring systems and substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity Molecular Weight Predicted pKa Reference
N-[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide Triazolo[4,3-a]pyridine 2,4,5-Trifluorophenyl, propyl linker Pharmaceutical intermediate (sitagliptin-related) Not specified Not reported
2-[(4-Benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-isopropylacetamide Triazolo[4,3-a]quinazoline Benzyl, thioether, isopropyl >80% inhibition of Acinetobacter baumannii Not specified Not reported
N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide Triazolo[4,3-a]pyrimidine Propyl, thioether, acetamidophenyl Not reported 400.5 Not reported
2-[1-(Furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide Triazolo[4,3-a]pyridine Methylsulfanyl, furan Not reported 442.49 7.73 ± 0.70
2-(1H-Indol-3-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide Triazolo[4,3-a]pyridine Indole, methylsulfanyl Not reported 379.48 14.15 ± 0.46

Key Observations

Biological Activity :

  • Triazolo[4,3-a]quinazoline derivatives (e.g., compounds in ) demonstrate potent antimicrobial activity, unlike the target compound, which is primarily a pharmaceutical intermediate .
  • Sitagliptin-related impurities () share structural motifs (triazolo[4,3-a]pyrazine, trifluorophenyl groups) but lack the propyl linker, affecting their pharmacokinetic profiles .

Physicochemical Properties :

  • Methylsulfanyl-substituted triazolo[4,3-a]pyridines (–7) exhibit lower predicted pKa values (~7.73–14.15) compared to the target compound’s unreported values, suggesting variable solubility and bioavailability .
  • Molecular weights range from 379.48 to 442.49, influenced by substituents like indole or furan .

Synthesis and Purity :

  • The target compound’s synthesis involves deprotection steps critical for producing high-purity intermediates, whereas impurities like sitagliptin isomers (e.g., ’s S-isomer) highlight challenges in stereochemical control during manufacturing .

Biologische Aktivität

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

This compound features a triazole ring fused to a pyridine ring, which is known to contribute to its biological activity. The molecular formula is C13H13F3N4C_{13}H_{13}F_3N_4, and it has a molecular weight of 300.27 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and bioavailability.

Synthesis

The synthesis of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:

  • Formation of the Triazole-Pyridine Core : This can be achieved through the reaction of 3-amino-1,2,4-triazole with a suitable pyridine derivative.
  • Alkylation : The resultant triazole-pyridine compound is then alkylated with 2-(2,4,5-trifluorophenyl)acetyl chloride to form the final product.

Anticancer Properties

Research has indicated that compounds similar to N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : The compound has been studied for its potential to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines such as HeLa and A2780 by inducing apoptosis and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide has also demonstrated inhibitory effects against enzymes critical in metabolic processes:

  • α-Amylase and α-Glucosidase Inhibition : Studies have reported that derivatives of triazole compounds can inhibit these enzymes effectively. This suggests potential applications in managing diabetes by lowering blood sugar levels through the inhibition of carbohydrate digestion .

The biological activity of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide is primarily attributed to its ability to interact with molecular targets such as:

  • Kinases : By binding to the active sites of kinases involved in signaling pathways for cell growth and proliferation.
  • Enzymes : Inhibiting α-amylase and α-glucosidase disrupts carbohydrate metabolism.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
[1,2,4]Triazolo[4,3-a]quinoxalineAntiviral & AntimicrobialKinase inhibition
[1,2,4]Triazolo[4,3-a]pyrazineAnticancerTopoisomerase inhibition

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide stands out due to its unique structural features that confer distinct biological activities compared to similar compounds.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Anticancer Activity : A study demonstrated that the compound induced apoptosis in cancer cells through activation of caspase pathways and downregulation of anti-apoptotic proteins.
  • Diabetes Management : Another study found that triazole derivatives significantly reduced blood glucose levels in diabetic animal models by inhibiting α-glucosidase activity.

Q & A

Q. What are the critical steps in synthesizing N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Multi-step coupling reactions to assemble the triazolo-pyridine and trifluorophenylacetamide moieties.
  • Key intermediates : Formation of the triazole ring via cyclization of hydrazine derivatives with pyridine precursors .
  • Optimization strategies :
    • Temperature control (e.g., 60–80°C for cyclization) to minimize side reactions.
    • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
    • Catalysts : Triethylamine or Pd-based catalysts for cross-coupling steps .
  • Yield improvements : Use of chromatography (HPLC, TLC) for intermediate purification .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of triazole and acetamide groups. Fluorine peaks (19F NMR) validate trifluorophenyl substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ~430–450 Da range) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and stability under acidic/basic conditions .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Degrades above 40°C; recommend storage at –20°C in inert atmospheres .
  • Photostability : Susceptible to UV-induced decomposition; use amber vials for long-term storage .
  • pH sensitivity : Hydrolysis of the acetamide group occurs in alkaline conditions (pH > 9) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance target binding?

  • Triazole ring modifications : Substitution at position 3 of the triazole improves affinity for kinase targets (e.g., EGFR, JAK2) .
  • Fluorophenyl group : 2,4,5-Trifluoro substitution enhances lipophilicity and membrane permeability (logP ~3.5) .
  • Propyl linker : Shortening to ethyl reduces steric hindrance but decreases metabolic stability .
  • Data contradictions : Some studies report increased cytotoxicity with extended linkers, while others note reduced selectivity .

Q. How can crystallographic data resolve ambiguities in the compound’s binding mode with biological targets?

  • X-ray crystallography : Resolves bond angles and dihedral strains in the triazole-pyridine core, critical for docking studies .
  • Case study : Co-crystallization with CYP3A4 revealed hydrogen bonding between the acetamide carbonyl and Arg105 residue, explaining metabolic resistance .
  • Challenges : Poor diffraction quality due to flexible propyl linker; use of truncated analogs for crystallization .

Q. What in silico strategies are effective for predicting off-target interactions or toxicity?

  • Molecular docking : Glide/SP or AutoDock Vina screens against Pharmapendium or ChEMBL databases .
  • ADMET prediction : SwissADME estimates moderate CYP inhibition risk (CYP2C9 IC50 ~10 µM) .
  • Contradictions : Some models overpredict hepatotoxicity due to fluorine content; validate with in vitro hepatocyte assays .

Q. How can researchers address discrepancies in reported biological activity across studies?

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Control for metabolites : LC-MS/MS to quantify intact compound vs. hydrolyzed byproducts in cell media .
  • Meta-analysis : Cross-reference PubChem BioActivity data (AID 1259367) with in-house results to identify outliers .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields Under Different Conditions

StepSolventCatalystYield (%)Reference
Triazole cyclizationDMFNone62
Acetamide couplingDCMEDC/HOBt78
Final purificationMeOH/H2OPrep-HPLC95

Q. Table 2. Biological Activity Against Kinase Targets

TargetIC50 (nM)Assay TypeCell LineReference
EGFR12.3FluorescentA549
JAK28.7LuminescentHEL92.1.7
MET45.2RadioactiveMKN-45

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.